![molecular formula C13H17N3 B1318176 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS No. 295790-48-6](/img/structure/B1318176.png)
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
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Overview
Description
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is characterized by a benzimidazole ring attached to a piperidine ring. The InChI code for this compound is1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H
. Chemical Reactions Analysis
As a reagent, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole participates in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is 288.22 . The compound’s InChI code is1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H
.
Scientific Research Applications
Drug Design and Synthesis
Piperidine-containing compounds, including 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, are among the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives, including 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, have been utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers both in vitro and in vivo .
Antimicrobial Applications
Piperidine derivatives have also been used as antimicrobial agents . They have shown effectiveness against a variety of microbial strains, contributing to the development of new antimicrobial drugs .
Analgesic Applications
The piperidine nucleus has been used in the development of analgesic drugs . Piperidine derivatives have shown potential in pain management, contributing to the field of analgesic drug development .
Anti-inflammatory Applications
Piperidine derivatives have been used as anti-inflammatory agents . They have shown potential in managing inflammation, contributing to the development of new anti-inflammatory drugs .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They have shown potential in managing various psychiatric conditions, contributing to the development of new antipsychotic drugs .
Antiviral Applications
Some piperidin-4-ol derivatives, which are structurally similar to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, have been evaluated for potential treatment of HIV . This suggests that 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole could also have potential antiviral applications.
Organic Synthesis
Piperidine derivatives have been used as reagents in the synthesis of various organic compounds . For example, 2-Pyridin-2-yl-1H-benzoimidazole, a compound structurally similar to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, has been identified as an efficient ligand for copper-catalyzed formation of vinyl C-N and C-O bonds .
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .
Mode of Action
It’s worth noting that sodium channel blockers inhibit the flow of sodium ions through the sodium channels, which can affect the propagation of action potentials in neurons, potentially leading to a variety of effects depending on the specific channels and cells involved .
Biochemical Pathways
Sodium channel blockers can influence a variety of biochemical pathways related to neuronal signaling and the propagation of action potentials .
properties
IUPAC Name |
6-methyl-2-piperidin-4-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHCWRNRXJLTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588645 |
Source
|
Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole | |
CAS RN |
295790-48-6 |
Source
|
Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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